Cas no 88026-82-8 ((S)-2-Amino-2-phenylethan-1-ol hydrochloride)
(S)-2-Amino-2-phenylethan-1-ol hydrochloride Chemical and Physical Properties
Names and Identifiers
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- (S)-2-Amino-2-phenylethan-1-ol hydrochloride
- (S)-2-Phenylglycinol HCl
- Benzeneethanol, β-amino-, hydrochloride, (S)- (ZCI)
- Benzeneethanol, β-amino-, hydrochloride, (βS)- (9CI)
- (S)-2-Phenylglycinol hydrochloride
- (S)-Phenylglycinol hydrochloride
- BS-44772
- MFCD12910592
- (2S)-2-amino-2-phenylethanol;hydrochloride
- (2S)-2-amino-2-phenylethanol hydrochloride
- CS-0188460
- 88026-82-8
- SCHEMBL19554902
- (S)-2-Amino-2-phenylethan-1-olhydrochloride
-
- MDL: MFCD12910592
- Inchi: 1S/C8H11NO.ClH/c9-8(6-10)7-4-2-1-3-5-7;/h1-5,8,10H,6,9H2;1H/t8-;/m1./s1
- InChI Key: KSXJJXIDBVLDBZ-DDWIOCJRSA-N
- SMILES: Cl.OC[C@H](C1C=CC=CC=1)N
Computed Properties
- Exact Mass: 173.0607417g/mol
- Monoisotopic Mass: 173.0607417g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 11
- Rotatable Bond Count: 2
- Complexity: 89.3
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 1
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 46.2
(S)-2-Amino-2-phenylethan-1-ol hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB478976-1 g |
(S)-2-Phenylglycinol HCl; . |
88026-82-8 | 1g |
€97.70 | 2023-05-18 | ||
| abcr | AB478976-5 g |
(S)-2-Phenylglycinol HCl; . |
88026-82-8 | 5g |
€194.90 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IF345-5g |
(S)-2-Amino-2-phenylethan-1-ol hydrochloride |
88026-82-8 | 95% | 5g |
694.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IF345-1g |
(S)-2-Amino-2-phenylethan-1-ol hydrochloride |
88026-82-8 | 95% | 1g |
203.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-IF345-200mg |
(S)-2-Amino-2-phenylethan-1-ol hydrochloride |
88026-82-8 | 95% | 200mg |
83.0CNY | 2021-07-17 | |
| eNovation Chemicals LLC | Y1265584-5g |
(S)-2-Amino-2-phenylethan-1-olhydrochloride |
88026-82-8 | 95% | 5g |
$140 | 2024-06-05 | |
| eNovation Chemicals LLC | Y1265584-25g |
(S)-2-Amino-2-phenylethan-1-olhydrochloride |
88026-82-8 | 95% | 25g |
$305 | 2024-06-05 | |
| abcr | AB478976-1g |
(S)-2-Phenylglycinol HCl; . |
88026-82-8 | 1g |
€98.50 | 2025-04-15 | ||
| abcr | AB478976-5g |
(S)-2-Phenylglycinol HCl; . |
88026-82-8 | 5g |
€197.30 | 2025-04-15 | ||
| Ambeed | A812348-1g |
(S)-2-Amino-2-phenylethan-1-ol hydrochloride |
88026-82-8 | 95% | 1g |
$37.0 | 2025-04-16 |
(S)-2-Amino-2-phenylethan-1-ol hydrochloride Production Method
Production Method 1
Production Method 2
1.2 Reagents: Sodium bicarbonate Solvents: Water ; -78 °C
2.1 Reagents: Hydrochloric acid Solvents: Methanol ; 1.5 h, rt
(S)-2-Amino-2-phenylethan-1-ol hydrochloride Raw materials
(S)-2-Amino-2-phenylethan-1-ol hydrochloride Preparation Products
(S)-2-Amino-2-phenylethan-1-ol hydrochloride Suppliers
(S)-2-Amino-2-phenylethan-1-ol hydrochloride Related Literature
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Yang Chen,Di Zhou,Zheyi Meng,Jin Zhai Chem. Commun., 2016,52, 10020-10023
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
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Ke Chen,Shuai Liu,Liang Mei,Feng Jin,Bo Zhang,Fengxiang Ma,Yewei Chen,Hong Deng,Min Guo,Qingxu Yu Analyst, 2020,145, 1524-1530
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Robert P. Davies,Maria A. Giménez,Laura Patel,Andrew J. P. White Dalton Trans., 2008, 5705-5707
Additional information on (S)-2-Amino-2-phenylethan-1-ol hydrochloride
Recent Advances in the Application of (S)-2-Amino-2-phenylethan-1-ol Hydrochloride (CAS: 88026-82-8) in Chemical Biology and Pharmaceutical Research
The compound (S)-2-Amino-2-phenylethan-1-ol hydrochloride (CAS: 88026-82-8) has garnered significant attention in recent years due to its versatile applications in chemical biology and pharmaceutical research. This chiral amino alcohol serves as a crucial building block in the synthesis of various bioactive molecules, including β-adrenergic receptor agonists, antiviral agents, and enzyme inhibitors. Recent studies have highlighted its role in asymmetric synthesis, where its enantiomeric purity and structural features enable the construction of complex molecular architectures with high stereoselectivity.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the utility of (S)-2-Amino-2-phenylethan-1-ol hydrochloride as a key intermediate in the synthesis of novel dopamine D2 receptor partial agonists. The researchers utilized its chiral center to control the stereochemistry of the final compound, resulting in improved binding affinity and selectivity. This work underscores the compound's importance in the development of central nervous system (CNS) therapeutics, particularly for neurological disorders such as Parkinson's disease and schizophrenia.
In the field of antiviral research, a recent breakthrough published in ACS Infectious Diseases (2024) reported the use of (S)-2-Amino-2-phenylethan-1-ol hydrochloride in the synthesis of potent influenza neuraminidase inhibitors. The study revealed that derivatives containing this structural motif exhibited enhanced inhibitory activity against both seasonal and pandemic influenza strains, with improved pharmacokinetic properties compared to existing drugs like oseltamivir.
The compound's application extends to cancer research as well. A 2024 Nature Communications paper described its incorporation into novel histone deacetylase (HDAC) inhibitors, showing promising results in preclinical models of hematological malignancies. The researchers attributed the improved tumor selectivity and reduced off-target effects to the precise spatial arrangement enabled by the (S)-2-Amino-2-phenylethan-1-ol scaffold.
From a synthetic chemistry perspective, recent advances in continuous flow technology have revolutionized the production of (S)-2-Amino-2-phenylethan-1-ol hydrochloride. A 2023 Chemical Engineering Journal publication detailed an innovative biocatalytic process using immobilized transaminases in microreactors, achieving >99% enantiomeric excess with significantly reduced reaction times and waste generation compared to traditional batch methods.
Quality control and analytical methods for (S)-2-Amino-2-phenylethan-1-ol hydrochloride have also seen significant improvements. The latest USP-NF monograph updates (2024) include more stringent specifications for residual solvents and chiral purity, reflecting the pharmaceutical industry's increasing demand for high-quality chiral building blocks. Advanced analytical techniques such as chiral supercritical fluid chromatography (SFC) and qNMR have been successfully applied to ensure batch-to-batch consistency.
Looking forward, the unique properties of (S)-2-Amino-2-phenylethan-1-ol hydrochloride position it as a valuable scaffold for PROTAC (proteolysis targeting chimera) development, as evidenced by recent patent filings from major pharmaceutical companies. Its ability to serve as a linker between target-binding warheads and E3 ligase-recruiting moieties while maintaining favorable physicochemical properties makes it particularly attractive for this emerging therapeutic modality.
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